
Quinacetol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinacetol sulfate is a synthetic compound known for its fungicidal properties. It is a derivative of quinacetol and is primarily used in agricultural applications to control fungal diseases in crops. The compound is recognized by its IUPAC name, sulfuric acid—5-acetylquinolin-8-ol (1/2), and has the molecular formula C₂₂H₂₀NO₆S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinacetol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of quinacetol, which is then reacted with sulfuric acid to form the sulfate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The production is carried out in batch reactors where the reaction conditions are closely monitored to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Quinacetol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinacetol oxide.
Reduction: Reduction reactions can convert this compound back to quinacetol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Oxidation: Quinacetol oxide
Reduction: Quinacetol
Substitution: Various substituted quinacetol derivatives
Applications De Recherche Scientifique
Quinacetol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to fungal biology and plant pathology.
Medicine: Investigated for its potential antifungal properties and its effects on human health.
Industry: Utilized in the formulation of fungicides for agricultural use
Mécanisme D'action
The mechanism of action of quinacetol sulfate involves its interaction with fungal cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of fungal pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacetol: The parent compound of quinacetol sulfate, used in similar applications.
Quinine: An alkaloid with antimalarial properties, structurally related to quinacetol.
Chlorquinacetol: A chlorinated derivative with enhanced fungicidal activity
Uniqueness
This compound is unique due to its sulfate group, which enhances its solubility and stability compared to its parent compound, quinacetol. This modification also improves its efficacy as a fungicide, making it a valuable tool in agricultural practices .
Propriétés
Numéro CAS |
57130-91-3 |
|---|---|
Formule moléculaire |
C22H20N2O8S |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1-(8-hydroxyquinolin-1-ium-5-yl)ethanone;sulfate |
InChI |
InChI=1S/2C11H9NO2.H2O4S/c2*1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11;1-5(2,3)4/h2*2-6,14H,1H3;(H2,1,2,3,4) |
Clé InChI |
CDEWHBGYSWJUFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)O.CC(=O)C1=C2C=CC=NC2=C(C=C1)O.OS(=O)(=O)O |
SMILES canonique |
CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
57130-91-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


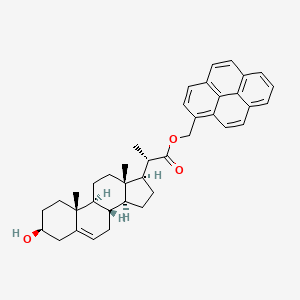

![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)
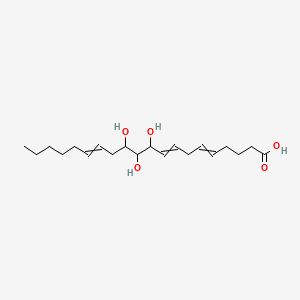
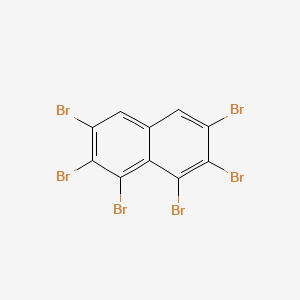
![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)
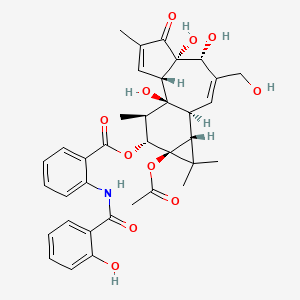
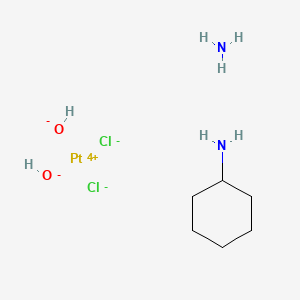
![1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PYRROLIDINE](/img/structure/B1214016.png)


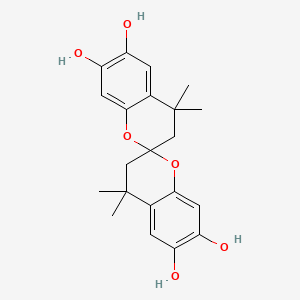
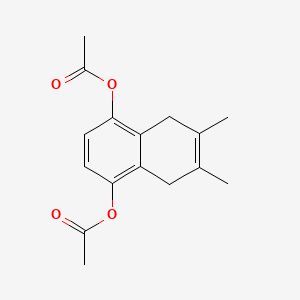
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)
